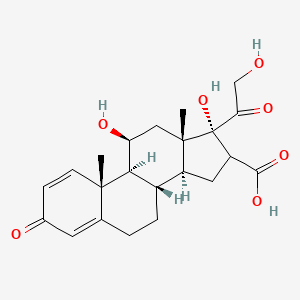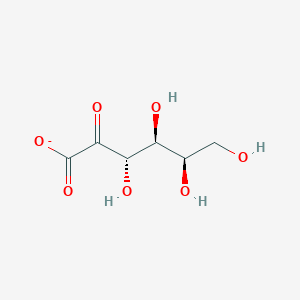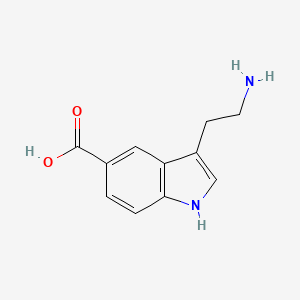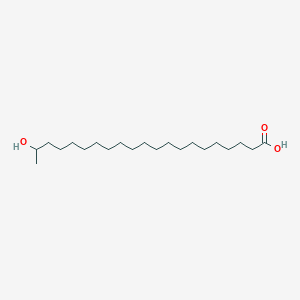
20-Hydroxyhenicosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-hydroxyhenicosanoic acid is an (omega-1)-hydroxy fatty acid that is henicosanoic acid in which one of the hydrogens at position 20 has been replaced by a hydroxy group. It is an (omega-1)-hydroxy fatty acid, a long-chain fatty acid, a secondary alcohol and a straight-chain saturated fatty acid. It derives from a henicosanoic acid. It is a conjugate acid of a 20-hydroxyhenicosanoate.
Scientific Research Applications
1. Cerebral Vascular Function
20-HETE plays a critical role in cerebral vascular function, including blood flow regulation to organs and neurovascular coupling. It contributes to cerebral blood flow autoregulation and neuronal activity coupling. 20-HETE is being explored as a therapeutic target for cerebral vascular diseases, with inhibition potentially reducing cerebral damage post-stroke (Imig, Simpkins, Renić, & Harder, 2011).
2. Vascular Effects and Pathophysiology
20-HETE influences vascular homeostasis and pathophysiology, affecting smooth muscle contractility, endothelial cell dysfunction, and inflammation. Its role in hypertension, stroke, and myocardial infarction is significant, suggesting potential for novel therapeutic strategies (Garcia & Schwartzman, 2016).
3. Blood Pressure Regulation
20-HETE modulates renal vascular mechanisms and electrolyte excretion, impacting blood pressure regulation. It's involved in renal and cerebral autoregulation, exhibiting vasoconstriction properties and interaction with hormonal systems central to blood pressure control (Mcgiff & Quilley, 2001).
4. Nephrology and Renal Function
20-HETE plays essential roles in renal tubular and vascular function regulation. Variants in genes producing 20-HETE are associated with hypertension. It demonstrates both vasoconstrictive and natriuretic actions, indicating its complex role in nephrology (Fan, Roman, 2017).
5. Cardioprotection
20-HETE is involved in myocardial ischemia-reperfusion injury, with its inhibition demonstrating cardioprotective effects. This suggests its potential as a therapeutic target for heart-related injuries (Wei et al., 2016).
6. Role in Lung Cancers
20-HETE plays a role in lung cancer development, exhibiting mitogenic and angiogenic properties that promote tumor growth. Understanding its role in eicosanoid metabolism can provide insights into better treatment options for lung cancer (Asim, Iqbal, & Ayesha, 2019).
7. Therapeutic Target for Various Diseases
The diverse roles of 20-HETE in the kidney, liver, lung, and brain, both in physiological and pathophysiological states, make it an emerging therapeutic target. Its involvement in renal ischemia/reperfusion injury, polycystic kidney diseases, and tumor formation highlights its potential in treating a variety of diseases (Elshenawy, Shoieb, Mohamed, & El-Kadi, 2017).
properties
Molecular Formula |
C21H42O3 |
|---|---|
Molecular Weight |
342.6 g/mol |
IUPAC Name |
20-hydroxyhenicosanoic acid |
InChI |
InChI=1S/C21H42O3/c1-20(22)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21(23)24/h20,22H,2-19H2,1H3,(H,23,24) |
InChI Key |
KEELWVJBLPISGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1258006.png)
![5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide](/img/structure/B1258007.png)


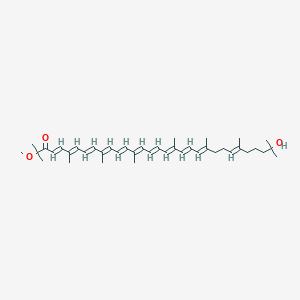

![3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1258018.png)

![2-(6-(2-cyclopropylethoxy)-9-(2-hydroxy-2-methylpropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-5-fluoroisophthalonitrile](/img/structure/B1258021.png)

